Methyl 6-amino-2,4-dichloro-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-2,4-dichloro-3-methylbenzoate is an organic compound with a complex aromatic structure It is characterized by the presence of amino, chloro, and methyl groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2,4-dichloro-3-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of 2,4-dichloro-3-methylbenzoic acid, followed by reduction to introduce the amino group. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of strong acids for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and acidic catalysts for esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2,4-dichloro-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other nucleophiles like hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrocarbons or amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Methyl 6-amino-2,4-dichloro-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-amino-2,4-dichloro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of amino and chloro groups allows it to form hydrogen bonds and engage in electrostatic interactions, which are crucial for its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-2,4-dichlorobenzoate
- Methyl 6-amino-3-methylbenzoate
- Methyl 2,4-dichloro-3-methylbenzoate
Uniqueness
Methyl 6-amino-2,4-dichloro-3-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of amino, chloro, and methyl groups on the benzoate core allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C9H9Cl2NO2 |
---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
methyl 6-amino-2,4-dichloro-3-methylbenzoate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-4-5(10)3-6(12)7(8(4)11)9(13)14-2/h3H,12H2,1-2H3 |
InChI Key |
CXZUWBIZEORYCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)C(=O)OC)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.